molecular formula C7H8N2O2 B12970838 2-(Pyridin-4-yloxy)acetamide

2-(Pyridin-4-yloxy)acetamide

Cat. No.: B12970838
M. Wt: 152.15 g/mol
InChI Key: HHQQCUPMHOXFQY-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)acetamide is an organic compound with the molecular formula C7H8N2O It features a pyridine ring substituted at the 4-position with an acetamide group linked through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2-(Pyridin-4-yloxy)acetamide typically begins with 4-hydroxypyridine and chloroacetamide.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 4-hydroxypyridine with the chloroacetamide under basic conditions. Common bases used include potassium carbonate or sodium hydroxide.

    Procedure: The reaction mixture is usually heated to reflux in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These are used to handle larger volumes of reactants.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: Industrial purification methods may include distillation, crystallization, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(Pyridin-4-yloxy)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Products typically include the corresponding amine or alcohol.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(Pyridin-4-yloxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yloxy)acetamide depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It can act as a ligand, binding to specific receptors and modulating their activity.

    Pathways Involved: The molecular targets and pathways involved vary but often include key signaling pathways in cells, such as those regulating cell growth and apoptosis.

Comparison with Similar Compounds

2-(Pyridin-4-yloxy)acetamide can be compared with other similar compounds:

    2-(Pyridin-3-yloxy)acetamide: Similar structure but with the pyridine ring substituted at the 3-position. This positional isomer may exhibit different chemical and biological properties.

    2-(Quinolin-4-yloxy)acetamide: Features a quinoline ring instead of a pyridine ring, potentially offering enhanced biological activity against certain targets.

    2-(Pyridin-2-yloxy)acetamide: Another positional isomer with substitution at the 2-position, which may affect its reactivity and application.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

2-pyridin-4-yloxyacetamide

InChI

InChI=1S/C7H8N2O2/c8-7(10)5-11-6-1-3-9-4-2-6/h1-4H,5H2,(H2,8,10)

InChI Key

HHQQCUPMHOXFQY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1OCC(=O)N

Origin of Product

United States

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